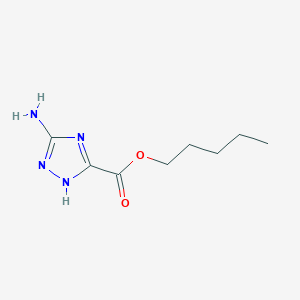
Copper(II)chloridehydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a green crystalline solid that is often encountered in mineral deposits, metal corrosion products, industrial products, and some living systems . This compound is known for its unique properties and applications in various fields, including agriculture, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Copper(II) chloride hydroxide can be synthesized through several methods. One common method involves the hydrolysis of copper(II) chloride in the presence of a base such as sodium hydroxide. The reaction can be represented as follows: [ \text{CuCl}_2 + 2\text{NaOH} \rightarrow \text{CuCl(OH)} + \text{NaCl} ]
Another method involves the reaction of copper(II) chloride with copper(II) oxide in the presence of water: [ \text{CuCl}_2 + \text{CuO} + \text{H}_2\text{O} \rightarrow 2\text{CuCl(OH)} ]
Industrial Production Methods: Industrial production of copper(II) chloride hydroxide typically involves the hydrolysis of copper(II) chloride solutions at controlled pH levels. The process may use various bases such as sodium carbonate, ammonia, or calcium hydroxide . The reaction conditions are carefully monitored to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Copper(II) chloride hydroxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) oxide and chlorine gas.
Reduction: It can be reduced to copper(I) chloride in the presence of reducing agents.
Substitution: It can undergo substitution reactions with other halides or hydroxides.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen or other oxidizing agents.
Reduction: Using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Reacting with other halides or hydroxides under controlled conditions.
Major Products Formed:
Oxidation: Copper(II) oxide and chlorine gas.
Reduction: Copper(I) chloride.
Substitution: Various copper halides or hydroxides depending on the reagents used.
科学研究应用
Copper(II) chloride hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and processes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Used in the production of pigments, ceramics, and as a fungicide in agriculture.
作用机制
The mechanism of action of copper(II) chloride hydroxide involves its ability to interact with biological molecules and generate reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial and antifungal effects. The compound can also interact with DNA, proteins, and enzymes, disrupting their normal functions and leading to cell death .
相似化合物的比较
Copper(II) chloride hydroxide is often compared with other copper compounds such as:
Copper(II) chloride (CuCl2): A blue-green solid used in various chemical applications.
Dicopper chloride trihydroxide (Cu2(OH)3Cl): A green crystalline solid used as a fungicide and nutritional supplement.
Uniqueness: Copper(II) chloride hydroxide is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to generate ROS and interact with biological molecules sets it apart from other copper compounds.
Conclusion
Copper(II) chloride hydroxide is a versatile compound with significant applications in various fields. Its unique properties and chemical reactivity make it an important compound for scientific research and industrial applications.
属性
分子式 |
ClCuHO |
|---|---|
分子量 |
116.00 g/mol |
IUPAC 名称 |
copper;chloride;hydroxide |
InChI |
InChI=1S/ClH.Cu.H2O/h1H;;1H2/q;+2;/p-2 |
InChI 键 |
VQSXKKXMSXGLBZ-UHFFFAOYSA-L |
规范 SMILES |
[OH-].[Cl-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)






![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13108752.png)
![5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide](/img/structure/B13108754.png)
![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)


